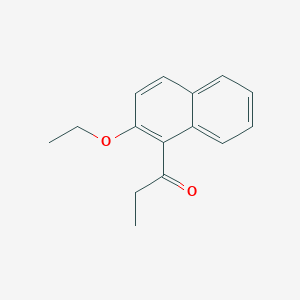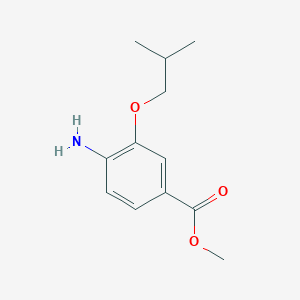
5-Acetamidopyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetamidopyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C7H7ClN2O3S and a molecular weight of 234.66 g/mol. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetamidopyridine-2-sulfonyl chloride typically involves the chlorosulfonation of 5-acetamidopyridine. This reaction requires specific conditions, such as the use of chlorosulfonic acid and a controlled temperature environment to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 5-Acetamidopyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using amines or alcohols.
Major Products Formed:
Oxidation: Formation of corresponding sulfonyl oxide derivatives.
Reduction: Production of 5-acetamidopyridine-2-sulfonic acid.
Substitution: Generation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-Acetamidopyridine-2-sulfonyl chloride is widely used in scientific research due to its versatility. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications include:
Chemistry: Used as a reagent in organic synthesis.
Biology: Employed in the study of enzyme inhibitors.
Medicine: Utilized in the development of new therapeutic agents.
Industry: Applied in the production of dyes and pigments.
Mecanismo De Acción
The mechanism by which 5-Acetamidopyridine-2-sulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The compound acts as an electrophile, reacting with nucleophiles in biological systems to form stable adducts. This reactivity is crucial in its role as an intermediate in various chemical processes.
Comparación Con Compuestos Similares
5-Acetamidopyridine-2-sulfonyl chloride is unique compared to other similar compounds due to its specific structural features and reactivity profile. Similar compounds include:
Pyridine-2-sulfonyl chloride
Acetamide derivatives
Sulfonyl chloride analogs
These compounds share similarities in their functional groups but differ in their applications and reactivity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
5-acetamidopyridine-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3S/c1-5(11)10-6-2-3-7(9-4-6)14(8,12)13/h2-4H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMYQNAQVKPSTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN=C(C=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(3,4-Dichlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B7846798.png)

![8-Hydroxy-imidazo[1,2-a]pyridine-2-acetic acid](/img/structure/B7846808.png)

